![molecular formula C8H10N4 B1279423 2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine CAS No. 69980-83-2](/img/structure/B1279423.png)

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine

Vue d'ensemble

Description

“2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine”, also known as BTA-1, is a chemical compound with the molecular formula C8H10N4 . It is a derivative of benzotriazole and is commonly used as a stabilizer and corrosion inhibitor in a variety of industrial applications, including the manufacturing and processing of metals, plastics, and rubber .

Synthesis Analysis

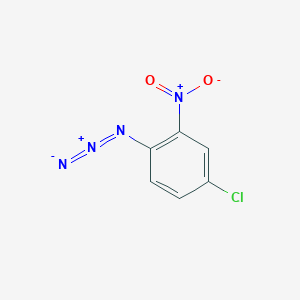

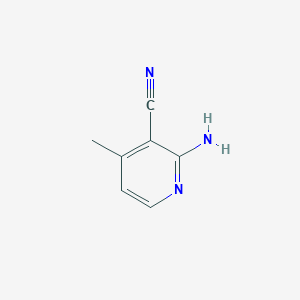

A selective and scalable synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid starting from 1-fluoro-2-nitrobenzene derivatives is presented . The four-step synthesis introduces the triazole at the start via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole . A sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation, provides the target molecules in a reliable and scalable manner .

Molecular Structure Analysis

The molecular structure of “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” was elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .

Chemical Reactions Analysis

1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . This review provides a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” include a density of 1.3±0.1 g/cm3, boiling point of 320.0±44.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.2±3.0 kJ/mol, and flash point of 147.3±28.4 °C .

Applications De Recherche Scientifique

Organic Synthesis

Application Summary

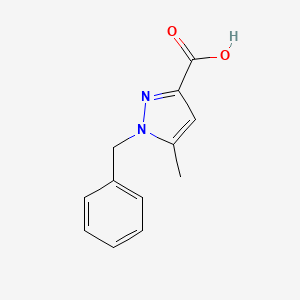

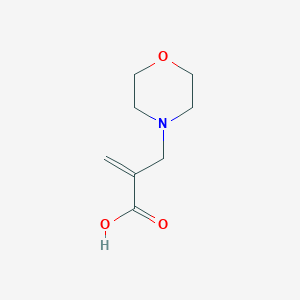

“2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” is used in the highly selective synthesis of 2-(2H-1,2,3-Triazol-2- yl) Benzoic Acids .

Method of Application

The synthesis involves various analytical methods including LC-MS, GC-MS, and X-ray powder diffraction analysis .

Results or Outcomes

The synthesis results in the production of 2-(2H-1,2,3-Triazol-2- yl) Benzoic Acids .

Materials Science

Application Summary

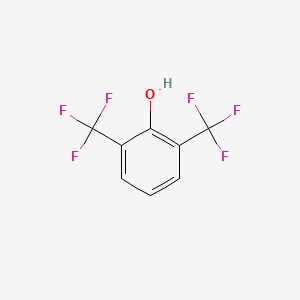

This compound is used in the development of new organic materials based on the multitask 2H-benzo[d]1,2,3-triazole moiety .

Method of Application

The compound’s ability to self-assemble, its acceptor character, and its facile modulation using standard chemical methods enable the synthesis of donor-acceptor structures .

Results or Outcomes

The development of these new organic materials has applications in optoelectronic or biomedical fields, amongst others .

Antimicrobial Activity

Application Summary

Benzotriazole derivatives, including “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine”, have been studied for their potential antimicrobial activity .

Method of Application

The antimicrobial activity is typically evaluated using standard microbiological techniques .

Results or Outcomes

The results of these studies can vary, but some benzotriazole derivatives have shown promising antimicrobial activity .

Industrial Applications

Application Summary

Benzotriazole derivatives are used in various industrial applications, including as fluorescent compounds, corrosion inhibitors, dyestuffs, and photostabilizers .

Method of Application

The specific method of application can vary depending on the specific industrial use .

Results or Outcomes

These compounds have proven to be effective in these applications, contributing to their widespread use in industry .

Heat Resistant Fluids

Application Summary

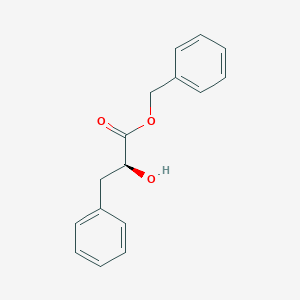

“2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” can potentially be used as a corrosion inhibitor in heat resistant fluids in aircraft, brake fluids in automobiles, and other industrial cooling systems .

Method of Application

The compound is typically added to the fluid to prevent corrosion .

Results or Outcomes

The use of this compound can significantly improve the lifespan and performance of these systems .

Orientations Futures

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . This suggests that “2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine” and its derivatives have a promising future in the field of organic synthesis.

Propriétés

IUPAC Name |

2-(benzotriazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INACWHUYXXAULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440647 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine | |

CAS RN |

69980-83-2 | |

| Record name | 2-(2H-Benzotriazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)